molecular formula C18H20N2O2 B3008508 (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide CAS No. 1798408-90-8

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

Cat. No. B3008508
CAS RN: 1798408-90-8
M. Wt: 296.37
InChI Key: KVTVNMNBQUWOOO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is a derivative of acrylamide featuring a furan ring and a phenylpyrrolidinyl moiety. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their biological activity and molecular structure.

Synthesis Analysis

The synthesis of related acrylamide compounds has been explored in the context of green chemistry. For instance, E-2-cyano-3-(furan-2-yl) acrylamide was synthesized under microwave radiation, demonstrating an environmentally friendly approach to acrylamide derivatives . This method could potentially be adapted for the synthesis of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives has been characterized using crystallography. For example, the crystal structures of N-tosylacrylamide compounds revealed the conformation about the C=C bond to be E, with various degrees of inclination between the rings and the acrylamide mean plane . This information is valuable for understanding the three-dimensional conformation of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide.

Chemical Reactions Analysis

Acrylamide derivatives undergo various chemical reactions, including ene-reduction. The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported, leading to the production of (R)-2-cyano-3-(furan-2-yl) propanamide . This reaction showcases the potential of biocatalysis in modifying acrylamide derivatives, which could be relevant for the chemical manipulation of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives are influenced by their molecular structure. The presence of the furan ring and substituents can affect the compound's reactivity, solubility, and interaction with biological targets. For instance, 3-furan-2-yl-N-p-tolyl-acrylamide has been shown to modulate nicotinic acetylcholine receptors and exhibit anxiolytic-like activity in mice . These findings suggest that the furan ring and the acrylamide moiety are critical for the biological activity of these compounds.

Scientific Research Applications

Enantioselective Synthesis and Fungal Applications

  • Green Chemistry Synthesis: A study reported the synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, using green chemistry methods and microwave radiation. This process involved filamentous marine and terrestrial-derived fungi like Penicillium citrinum and Aspergillus sydowii, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide with high yield and enantiomeric excess ((D. E. Jimenez et al., 2019)).

Structural Analysis and Properties

  • Crystal Structure Analysis: Research focusing on N-tosylacrylamide compounds, closely related to (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide, revealed their crystal structures. These structures exhibited specific orientations and interactions, like hydrogen bonding, which could be relevant for designing materials or drugs with desired physical properties ((Dongping Cheng et al., 2016)).

Antiviral Applications

  • SARS Coronavirus Helicase Inhibition: A derivative of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide was identified as an inhibitor of the SARS coronavirus helicase, showing significant potential in inhibiting the virus's enzymatic activities. This discovery is crucial for developing treatments against coronaviruses ((Jin-Moo Lee et al., 2017)).

Applications in Cancer Research

  • Cytotoxic Agents in Cancer Research: Research on 2-phenylacrylamides, structurally related to (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide, has revealed their potential as broad-spectrum cytotoxic agents against various cancer cell lines. This suggests potential applications in developing new cancer therapies ((Mark Tarleton et al., 2013)).

Neuroscience and Pharmacology

  • Modulation of Nicotinic Receptors: A study demonstrated that 3-furan-2-yl-N-p-tolyl-acrylamide, a similar compound, acts as a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors. This compound showed anxiolytic-like activity in mice, suggesting its potential use in treating anxiety and related disorders ((Katarzyna M. Targowska-Duda et al., 2019)).

Pain Management

  • Neuropathic Pain Treatment: Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and its derivative showed effectiveness in reducing neuropathic pain in mice, predominantly through α7 nicotinic acetylcholine receptor potentiation. This finding is significant for developing new pain management therapies ((H. Arias et al., 2020)).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(11-10-17-9-5-13-22-17)19-14-16-8-4-12-20(16)15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTVNMNBQUWOOO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.